

molar extinction coefficient of Basic Blue 3 at

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Compound of Interest

Compound Name: Basic Blue 3
CAS No.: 6703-67-9
Cat. No.: B7800487

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An In-Depth Technical Guide to the Molar Extinction Coefficient of **Basic Blue 3** at its Absorption Maximum

Abstract: This technical guide provides a comprehensive examination of the molar extinction coefficient (ϵ) of **Basic Blue 3**, a cationic oxazine dye. It details the Beer-Lambert Law and presents a detailed, field-proven protocol for the experimental determination of this crucial physicochemical constant. This document is intended for scientists and researchers who utilize chromophoric compounds in their work. The guide outlines the preparation of standards, spectrophotometric analysis, and data interpretation for **Basic Blue 3** in an aqueous solution at its maximum absorption wavelength (λ_{max}) of approximately 654 nm.^{[1][2][3][4][5]} The reported molar extinction coefficient is $\geq 45,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 651-657 nm.

Introduction to Basic Blue 3

Basic Blue 3 (Colour Index Number: 51004) is a synthetic cationic dye belonging to the oxazine family.^{[1][6]} It presents as a bronze-colored powder. The molecule's cationic nature, conferred by the positively charged nitrogen atom within its heterocyclic structure, provides a strong affinity for negatively charged dyes, making it a popular choice in the textile industry for dyeing acrylic fabrics and has also led to its use in biological staining.^{[6][8][9]}

The chemical and physical properties of **Basic Blue 3** are summarized below. Understanding these is critical for its accurate handling and quantification.

Property	Value
Chemical Formula	$\text{C}_{20}\text{H}_{26}\text{N}_3\text{O}$
Molecular Weight	359.89 g/mol
CAS Number	33203-82-6
Appearance	Bronze powder or crystals
λ_{max} (in water)	654 nm
Molar Extinction Coefficient (ϵ)	$\geq 45,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 651-657 nm

The Molar Extinction Coefficient: Theoretical Foundation

The ability of a chemical species to absorb light at a specific wavelength is quantified by the molar extinction coefficient (ϵ), also known as molar absorptivity, and is described by the Beer-Lambert Law.^[11]

The Beer-Lambert Law is expressed as:

$$A = \epsilon cl$$

Where:

- A is the absorbance (a dimensionless quantity), which is measured by a spectrophotometer.

- ϵ is the molar extinction coefficient in units of $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$. A higher value signifies stronger light absorption at a given concentration.[12]
- c is the molar concentration of the absorbing species in $\text{mol}\cdot\text{L}^{-1}$.
- l is the path length of the light through the sample, which is typically the width of the cuvette (commonly 1 cm).[11][13]

This linear relationship between absorbance and concentration forms the basis for the quantitative analysis of countless compounds.[11] For research paramount for accurately determining its concentration in solution, a fundamental requirement in fields ranging from quality control in dye manufacturi

Experimentally Determining the Molar Extinction Coefficient of Basic Blue 3

This section provides a detailed, self-validating protocol for the determination of ϵ for **Basic Blue 3**. The methodology is designed to ensure accuracy

Principle of the Assay

The core principle is to measure the absorbance of several meticulously prepared solutions of **Basic Blue 3** with known concentrations at its λ_{max} . [1] A curve is generated. According to the Beer-Lambert Law, the slope of this line is equal to the molar extinction coefficient (ϵ) when the path length is 1 c

Materials and Instrumentation

- Reagents:
 - **Basic Blue 3** powder (ensure purity is known; for example, a dye content of 25% is common and must be accounted for).[1]
 - High-purity deionized or distilled water (as solvent).
- Instrumentation:
 - Analytical balance (accurate to at least 0.1 mg).
 - UV-Visible Spectrophotometer (capable of scanning across the visible spectrum to confirm λ_{max}).
 - 1 cm path length quartz or polystyrene cuvettes.
 - Class A volumetric flasks (e.g., 100 mL, 50 mL, 10 mL).
 - Calibrated micropipettes.

Detailed Experimental Protocol

Step 1: Preparation of a Primary Stock Solution (e.g., 100 mg/L)

- Accurately weigh approximately 10.0 mg of **Basic Blue 3** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
- Add approximately 70 mL of deionized water and sonicate or vortex gently until the dye is fully dissolved.
- Bring the flask to the 100 mL mark with deionized water, cap, and invert several times to ensure homogeneity.
- Self-Validation Check: The solution should be clear and uniformly greenish-blue. Any particulates indicate incomplete dissolution.

Step 2: Determination of λ_{max}

- Prepare a diluted sample from the stock solution (e.g., a 1:10 dilution).
- Using the spectrophotometer, perform a wavelength scan from 400 nm to 800 nm against a deionized water blank.
- Identify the wavelength that corresponds to the maximum absorbance peak. This is the experimental λ_{max} , which should be near 654 nm.[2][3] All

Step 3: Preparation of a Diluted Stock Solution

- Pipette 10.0 mL of the 100 mg/L primary stock solution into a 100 mL volumetric flask.
- Dilute to the mark with deionized water and mix thoroughly. This creates a 10 mg/L diluted stock solution.

Step 4: Preparation of a Calibration Curve Series

- Label a series of 10 mL volumetric flasks (e.g., 1 to 6).
- Prepare a series of standard solutions by pipetting increasing volumes of the 10 mg/L diluted stock solution into the flasks, as suggested in the table below.
- Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.

Flask	Volume of 10 mg/L Stock (mL)
1	0.5
2	1.0
3	2.0
4	3.0
5	4.0
6	5.0

Step 5: Spectrophotometric Measurement

- Set the spectrophotometer to the predetermined λ_{max} (approx. 654 nm).
- Zero the instrument using a cuvette filled with deionized water (the "blank").
- Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated.
- Self-Validation Check: Rinse the cuvette with the next solution to be measured to prevent carry-over contamination. Ensure no air bubbles are in the cuvette.

Rationale for Experimental Design

- Choice of Solvent: Water is used as it is the solvent for which the reference value of ϵ is reported and is relevant to many biological and environmental applications.
- Quantitative Transfer: Using Class A volumetric flasks and calibrated pipettes is crucial to minimize errors in concentration, which is the largest source of error in this experiment.
- Use of a Blank: Zeroing the spectrophotometer with the solvent corrects for any background absorbance from the cuvette or the solvent itself, ensuring accurate measurements.
- Calibration Curve: Measuring a series of points rather than a single point provides a more robust and accurate determination of ϵ . It validates the linear relationship between absorbance and concentration and allows for the identification of outliers. The correlation coefficient (R^2) of the resulting linear regression should be ≥ 0.999 for a high-quality result.^[12]

Data Analysis and Results

Calculation of Molar Concentrations

Convert the concentration of each standard solution from mg/L to mol/L using the molecular weight of **Basic Blue 3** (359.89 g/mol).

- Concentration (mol/L) = [Concentration (mg/L) / 1000 (mg/g)] / 359.89 (g/mol)

Important: If the dye powder has a specified purity (e.g., 25% dye content), the initial mass must be adjusted accordingly. For example, 10 mg of a 25% purity dye powder contains only 2.5 mg of dye.

Construction of the Calibration Curve

Plot the measured absorbance (A) on the y-axis against the calculated molar concentration (c) on the x-axis. Perform a linear regression on the data

Calculation of the Molar Extinction Coefficient (ϵ)

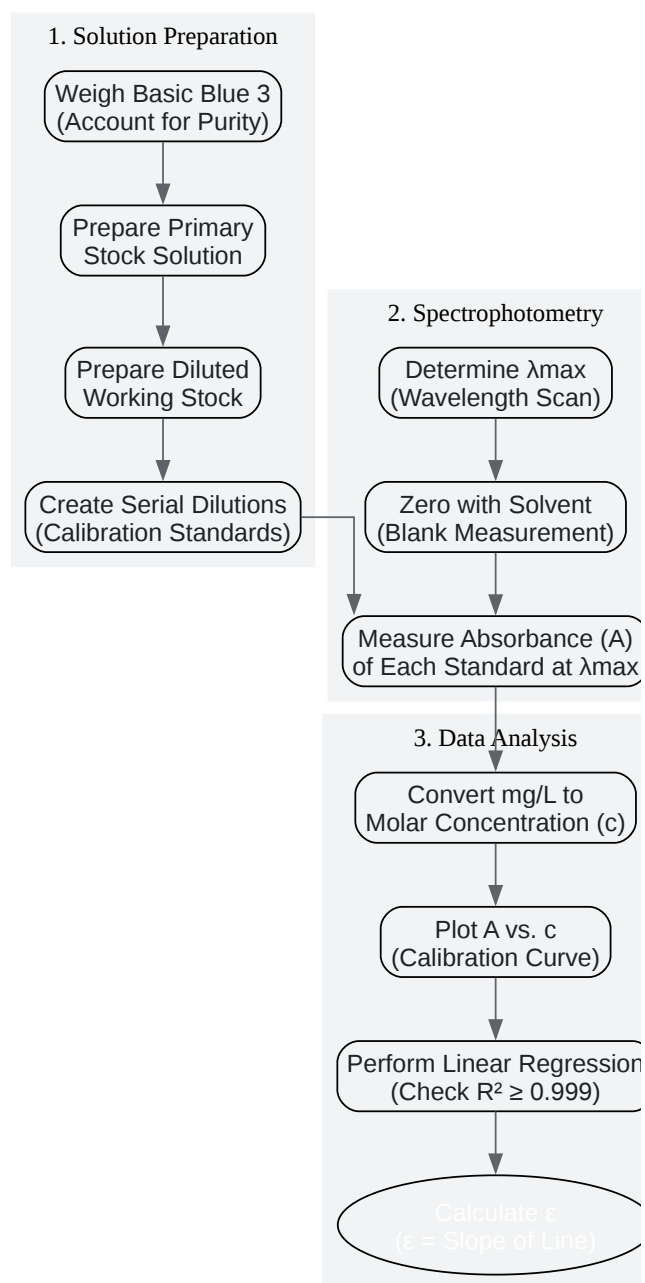
The molar extinction coefficient is the slope of the resulting line.

- Slope = $\epsilon \times l$
- Since the path length (l) is 1 cm, Slope = ϵ .

The units of the slope will be $M^{-1}cm^{-1}$, which are the correct units for the molar extinction coefficient.

Visualization of the Workflow

The following diagram illustrates the complete experimental and analytical workflow for determining the molar extinction coefficient of **Basic Blue 3**.



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Caption: Workflow for determining the molar extinction coefficient.

Conclusion

The molar extinction coefficient is a fundamental constant for any light-absorbing compound used in quantitative research. For **Basic Blue 3**, the estimated $M^{-1}cm^{-1}$.^[1] By following the rigorous, self-validating protocol outlined in this guide, researchers can confidently verify this value or determine it for the preparation and spectrophotometric measurement is essential for achieving the high degree of accuracy required in scientific and developmental app

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